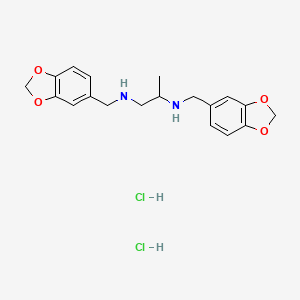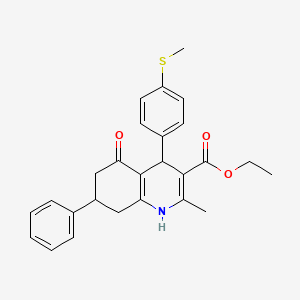
N,N'-bis(1,3-benzodioxol-5-ylmethyl)-1,2-propanediamine dihydrochloride
Overview
Description
N,N'-bis(1,3-benzodioxol-5-ylmethyl)-1,2-propanediamine dihydrochloride is a useful research compound. Its molecular formula is C19H24Cl2N2O4 and its molecular weight is 415.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.1113126 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Modeling and Synthesis for Biological Activity
Researchers have synthesized a series of bisnaphthalimide derivatives, including compounds structurally similar to N,N'-bis(1,3-benzodioxol-5-ylmethyl)-1,2-propanediamine dihydrochloride, to evaluate their growth-inhibitory properties against human colon carcinoma. Molecular modeling studies suggest that the cytotoxic potency of these compounds could be due to enhanced intermolecular interactions and favorable positioning for pi-pi stacking interactions with DNA, indicating potential as DNA topoisomerase II inhibitors (Filosa et al., 2009).
Antimicrobial Activity
A comparative study on the antimicrobial activity of bis(Nalpha-caproyl-L-arginine)-1,3-propanediamine dihydrochloride and chlorhexidine dihydrochloride against Staphylococcus aureus and Escherichia coli revealed that both compounds disrupt the cell membrane, leading to potassium leakage and morphological damage. This study provides insights into the mechanism of antimicrobial action of compounds related to this compound, highlighting its potential application in developing new antiseptics (Castillo et al., 2006).
Development of Metal-Organic Frameworks (MOFs)
Research has demonstrated the use of thiophene-functionalized dicarboxylate ligands, closely related to this compound, in constructing metal-organic frameworks (MOFs). These MOFs exhibit diverse structures and have shown potential in luminescent sensing and environmental contaminant removal, indicating the versatility of compounds within this chemical family for applications in materials science (Zhao et al., 2017).
Properties
IUPAC Name |
1-N,2-N-bis(1,3-benzodioxol-5-ylmethyl)propane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4.2ClH/c1-13(21-10-15-3-5-17-19(7-15)25-12-23-17)8-20-9-14-2-4-16-18(6-14)24-11-22-16;;/h2-7,13,20-21H,8-12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOXUQXXIBEXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC2=C(C=C1)OCO2)NCC3=CC4=C(C=C3)OCO4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-(2-furyl)-2-[(4-methylbenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B4052320.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4052334.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]propanamide](/img/structure/B4052342.png)
![methyl {3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4052345.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)methanamine](/img/structure/B4052351.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine](/img/structure/B4052355.png)
![ethyl 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4052361.png)
![4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-N-(1-methyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4052365.png)
![8-(2-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4052391.png)

![N-[4-(3-CHLOROBENZAMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B4052406.png)
![N'-(2-imidazo[1,2-a]pyridin-2-ylethyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4052414.png)

